molecular formula C23H32N2O4S B11482132 N-[2-(1-adamantyloxy)propyl]-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide

N-[2-(1-adamantyloxy)propyl]-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide

Cat. No.: B11482132
M. Wt: 432.6 g/mol
InChI Key: LENCUNYTTMYRJV-UHFFFAOYSA-N
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Description

N-[2-(1-adamantyloxy)propyl]-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide is a complex organic compound that features an adamantane moiety, a pyrrolidinone ring, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-adamantyloxy)propyl]-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide typically involves multiple steps. One common approach includes the following steps:

    Formation of the Adamantane Derivative: The adamantane moiety is often introduced through a reaction involving adamantanol and a suitable alkylating agent.

    Pyrrolidinone Ring Formation: The pyrrolidinone ring can be synthesized via a cyclization reaction involving a suitable amine and a carbonyl compound.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-adamantyloxy)propyl]-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to introduce additional functional groups.

    Reduction: The pyrrolidinone ring can be reduced to form a pyrrolidine ring.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety may yield hydroxylated derivatives, while reduction of the pyrrolidinone ring may produce pyrrolidine derivatives.

Scientific Research Applications

N-[2-(1-adamantyloxy)propyl]-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a drug candidate due to its unique structural features and potential biological activity.

    Materials Science: The adamantane moiety imparts rigidity and stability, making this compound useful in the development of advanced materials.

    Biological Studies: Researchers study this compound to understand its interactions with biological molecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of N-[2-(1-adamantyloxy)propyl]-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. The adamantane moiety may interact with hydrophobic pockets in proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1-adamantyloxy)propyl]-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
  • 1,3-Dehydroadamantane derivatives

Uniqueness

N-[2-(1-adamantyloxy)propyl]-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide is unique due to the combination of its adamantane moiety, pyrrolidinone ring, and benzenesulfonamide group. This combination imparts distinct physicochemical properties and potential biological activities that are not observed in other similar compounds.

Properties

Molecular Formula

C23H32N2O4S

Molecular Weight

432.6 g/mol

IUPAC Name

N-[2-(1-adamantyloxy)propyl]-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide

InChI

InChI=1S/C23H32N2O4S/c1-15(29-23-10-16-6-17(11-23)8-18(7-16)12-23)13-25-30(27,28)21-4-2-19(3-5-21)20-9-22(26)24-14-20/h2-5,15-18,20,25H,6-14H2,1H3,(H,24,26)

InChI Key

LENCUNYTTMYRJV-UHFFFAOYSA-N

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=C(C=C1)C2CC(=O)NC2)OC34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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